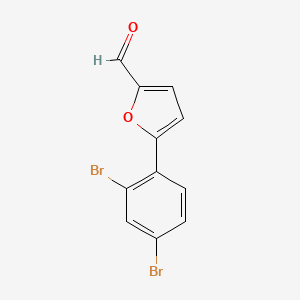

5-(2,4-Dibromophenyl)furan-2-carbaldehyde

Description

Contextualization of Furan-2-carbaldehyde Scaffolds: Synthetic Utility and Functional Diversity

The furan-2-carbaldehyde scaffold, commonly known as furfural, is a cornerstone in heterocyclic chemistry, valued for its accessibility from renewable resources and its versatile reactivity. mdpi.com It serves as an indispensable starting material for a myriad of synthetic pathways, leading to the creation of pharmaceuticals, dyes, and advanced polymeric materials. mdpi.com The inherent reactivity of the aldehyde group makes it a prime site for a wide array of chemical transformations, including condensation reactions, which are instrumental in building molecular complexity. nih.gov

Substituted furan-2-carbaldehydes are recognized as crucial intermediates in organic synthesis. nih.gov They can act as C1 building blocks for the construction of more elaborate heterocyclic systems, such as quinazolines, which are prevalent in medicinal chemistry. rsc.org The aldehyde functionality allows for reactions with compounds containing active methylene (B1212753) groups, leading to the formation of new carbon-carbon bonds and the synthesis of diverse molecular architectures. nih.gov Furthermore, the furan (B31954) ring itself can be functionalized, opening avenues for diversity-oriented synthesis. A notable example is the development of furan-2-carboxamide libraries, which have been explored for their potential as antibiofilm agents, showcasing the functional diversity that can be achieved from this core structure. nih.gov The biological significance of the furan moiety is well-documented, with numerous natural and synthetic furan derivatives exhibiting a broad spectrum of pharmacological activities. researchgate.net

The Significance of Dibromophenyl Moieties in Organic Synthesis and Functional Materials

The incorporation of bromine atoms into organic molecules is a fundamental strategy in synthetic chemistry. sci-hub.senih.gov Bromination reactions provide access to a vast array of bromo-organic compounds that serve as versatile intermediates for further chemical modifications. nih.govresearchgate.net The carbon-bromine bond is amenable to a variety of powerful cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which enable the formation of new carbon-carbon and carbon-heteroatom bonds with high precision. This reactivity is crucial for the construction of complex molecular frameworks from simpler precursors. researchgate.netresearchgate.net

Beyond their role as synthetic handles, dibromophenyl moieties can profoundly influence the physicochemical properties of a molecule. The presence of two heavy bromine atoms can enhance spin-orbit coupling, a property exploited in the design of materials for optoelectronics, such as phosphorescent organic light-emitting diodes (OLEDs). Moreover, the bromo group has been shown to be an excellent substituent for designing effective second-order nonlinear optical (NLO) materials. researchgate.net It can improve molecular hyperpolarizabilities, reduce intermolecular dipole-dipole interactions, and promote the formation of acentric crystal structures, which are essential for exhibiting second-harmonic generation (SHG). researchgate.net The introduction of bromine atoms can also enhance the thermal stability and modify the solid-state packing of organic compounds, which is critical for the performance of functional materials. researchgate.net

Rationale for the Comprehensive Investigation of 5-(2,4-Dibromophenyl)furan-2-carbaldehyde

The rationale for a detailed scientific investigation of this compound stems from the synergistic potential of its two core components. The furan-2-carbaldehyde unit provides a proven platform for biological activity and a reactive handle for synthesizing a diverse range of derivatives. The 2,4-dibromophenyl group, in turn, offers multiple sites for post-synthetic modification via cross-coupling reactions, allowing for the systematic tuning of the molecule's properties.

This unique combination suggests several promising research directions. From a medicinal chemistry perspective, the compound could serve as a scaffold for developing new therapeutic agents. The dibromo-substituents could modulate the biological activity of the furan pharmacophore or provide attachment points for other biologically active fragments. In the realm of materials science, the compound is a candidate for novel NLO materials or organic semiconductors. The dibromophenyl moiety is expected to influence the electronic structure, solid-state morphology, and photophysical properties of the molecule, potentially leading to materials with desirable optical or electronic characteristics. The strategic placement of two bromine atoms also presents an opportunity to create extended conjugated systems or polymers through sequential, site-selective cross-coupling reactions.

Scope and Objectives of Academic Research Pertaining to this compound

A comprehensive academic research program focused on this compound would encompass several key objectives designed to fully elucidate its chemical nature and application potential.

Synthesis and Characterization: The primary objective would be to establish an efficient and scalable synthetic route to the title compound. A plausible approach would involve a palladium-catalyzed cross-coupling reaction between a suitable furan-2-carbaldehyde precursor and 2,4-dibromophenylboronic acid or a related organometallic reagent. researchgate.netresearchgate.net Following a successful synthesis, a thorough characterization using modern spectroscopic and analytical techniques (including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy) would be essential to confirm its structure and purity.

Exploration of Chemical Reactivity: A detailed study of the compound's reactivity would be pursued. This would involve exploring various reactions at the aldehyde functional group, such as Knoevenagel condensations, Wittig reactions, and the formation of Schiff bases, to generate a library of novel derivatives. nih.gov Additionally, the selective functionalization of the two C-Br bonds would be investigated to demonstrate the compound's utility as a versatile building block.

Investigation of Physicochemical Properties: The photophysical and electronic properties of the compound and its derivatives would be systematically investigated. This would include UV-Vis absorption and fluorescence spectroscopy to determine its electronic transitions and emission characteristics. Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), would be employed to assess its thermal stability. researchgate.net

Computational Modeling: Theoretical studies, likely employing Density Functional Theory (DFT), would be conducted to complement the experimental findings. researchgate.net These calculations would provide insights into the molecule's geometry, electronic structure (e.g., HOMO-LUMO energy levels), and predicted NLO properties, thereby guiding the design of new functional materials.

Preliminary Biological Evaluation: Given the established biological importance of furan-containing molecules, the synthesized compound and its derivatives would be subjected to preliminary in vitro screening for potential biological activities, such as antimicrobial or cytotoxic effects, to identify potential leads for further development. researchgate.net

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₆Br₂O₂ |

| Molecular Weight | 330.0 g/mol |

| Appearance | To be determined experimentally |

| Melting Point | To be determined experimentally |

| Boiling Point | To be determined experimentally |

| Solubility | To be determined experimentally |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2,4-dibromophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Br2O2/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-14)15-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOKGPQQBWBDTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 2,4 Dibromophenyl Furan 2 Carbaldehyde

Strategic Design of Precursors and Retrosynthetic Analysis for 5-(2,4-Dibromophenyl)furan-2-carbaldehyde

Retrosynthetic analysis is a cornerstone in the strategic planning of an organic synthesis. For this compound, the most logical disconnection is at the C-C bond between the furan (B31954) ring and the dibromophenyl moiety. This bond is typically formed in the final stages of the synthesis via a cross-coupling reaction. This retrosynthetic approach leads to two key precursors: a furan-2-carbaldehyde derivative functionalized at the 5-position and a 2,4-dibromophenyl derivative.

Two primary retrosynthetic pathways can be envisioned:

Pathway A: This pathway involves a disconnection that leads to 5-bromofuran-2-carbaldehyde or a related derivative (e.g., containing a boronic acid or organozinc group at the 5-position) and a 2,4-dibromophenyl metallic or organometallic species.

Pathway B: An alternative disconnection suggests starting with 2,4-dibromobromobenzene and a furan-2-carbaldehyde derivative bearing a reactive group at the 5-position, such as a boronic acid or a zinc halide.

The choice between these pathways often depends on the commercial availability and stability of the starting materials. For instance, 5-bromofuran-2-carbaldehyde is a readily available starting material, making Pathway A an attractive option.

Optimization of Key Coupling Reactions in the Synthesis of this compound

The formation of the aryl-furan linkage is the most critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for this transformation.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.org For the synthesis of the target molecule, this could involve the reaction of 5-bromofuran-2-carbaldehyde with 2,4-dibromophenylboronic acid or, alternatively, the coupling of 2,4-dibromobromobenzene with furan-2-boronic acid. The former is often preferred due to the stability and commercial availability of arylboronic acids. The general catalytic cycle for Suzuki coupling involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organic halide, catalyzed by a palladium or nickel complex. wikipedia.orgnumberanalytics.com This method is known for its high functional group tolerance. The synthesis could proceed via the coupling of a 5-(halozinc)furan-2-carbaldehyde with 1,2,4-tribromobenzene (B129733) or the reaction of 5-bromofuran-2-carbaldehyde with a (2,4-dibromophenyl)zinc halide. Organozinc reagents are typically prepared in situ from the corresponding organic halide. researchgate.net

While less common for this specific transformation, directed ortho-metalation could be a potential strategy. This would involve the deprotonation of a furan ring at the 5-position, directed by the aldehyde group (or a protected derivative), using a strong base like an organolithium reagent. The resulting organometallic species could then be quenched with an electrophilic source of the 2,4-dibromophenyl group. However, the high reactivity of organolithium reagents with the aldehyde functionality often necessitates a protection-deprotection sequence, adding steps to the synthesis.

The success of palladium-catalyzed cross-coupling reactions is highly dependent on the reaction conditions. Optimization of these parameters is crucial for achieving high yields and purity of this compound.

Catalyst Systems: A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ and Pd(OAc)₂ being common choices. libretexts.orgmdpi.com The catalyst loading is typically low, in the range of 0.01 to 5 mol%. researchgate.net

Ligands: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) and bulky, electron-rich phosphines, are frequently used to enhance catalytic activity. nih.gov

Solvents: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate. Common solvents for Suzuki-Miyaura reactions include toluene, 1,4-dioxane, and dimethoxyethane (DME), often with the addition of water. mdpi.com For Negishi couplings, ethereal solvents like tetrahydrofuran (B95107) (THF) are typically used. nih.gov

Temperature and Atmosphere: These reactions are generally conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst. The reaction temperature can range from room temperature to reflux, depending on the reactivity of the substrates. mdpi.comnih.gov

Interactive Data Table: Typical Reaction Parameters for Suzuki-Miyaura Coupling

| Parameter | Typical Conditions | Notes |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Catalyst loading typically 1-5 mol%. |

| Ligand | PPh₃, SPhos, XPhos | Bulky, electron-rich ligands can improve yields for challenging substrates. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction outcome. |

| Solvent | Toluene, 1,4-Dioxane, DME/H₂O | A mixture of organic solvent and water is common. |

| Temperature | 80-110 °C | Higher temperatures are often required for less reactive halides. |

| Atmosphere | Inert (N₂ or Ar) | Essential to prevent catalyst oxidation. |

Chemoselective Functionalization of the Furan-2-carbaldehyde Core

The furan-2-carbaldehyde core contains an aldehyde group, which is a versatile functional handle for further transformations. A key consideration in the synthesis of this compound is the chemoselectivity of the reactions. The aldehyde group is generally stable under the conditions of palladium-catalyzed cross-coupling reactions, allowing for the direct use of 5-bromofuran-2-carbaldehyde without the need for a protecting group.

However, if subsequent reactions are planned that are incompatible with the aldehyde functionality, it can be protected as an acetal (B89532) (e.g., using ethylene (B1197577) glycol). This protecting group is stable under a wide range of reaction conditions and can be easily removed under acidic conditions to regenerate the aldehyde.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. shd-pub.org.rs The synthesis of this compound can be made more sustainable by incorporating these principles.

Catalysis: The use of palladium catalysts is inherently a green approach as it allows for reactions to occur with high atom economy and reduces the need for stoichiometric reagents. rsc.org

Solvent Selection: Exploring the use of greener solvents, such as water or ethanol, for cross-coupling reactions is an active area of research. Aqueous Suzuki-Miyaura reactions have been successfully demonstrated for a variety of substrates. researchgate.net

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and shorter reaction times can significantly reduce energy consumption. Microwave-assisted synthesis can sometimes offer advantages in this regard. nih.gov

Renewable Feedstocks: Furan-2-carbaldehyde (furfural) can be derived from renewable biomass sources, which aligns with the principles of green chemistry. db-thueringen.deresearchgate.net Utilizing furfural-derived starting materials contributes to a more sustainable synthetic route.

By carefully selecting reagents, catalysts, and reaction conditions, the synthesis of this compound can be performed in an efficient, selective, and environmentally conscious manner.

Solvent-Free or Aqueous Media Reactions

The development of synthetic methods that minimize or eliminate the use of volatile organic solvents is a cornerstone of green chemistry. For the synthesis of 5-aryl-2-furaldehydes, including this compound, significant progress has been made in employing solvent-free conditions or aqueous media.

One of the most common methods for synthesizing 5-arylfuran-2-carbaldehydes is the Suzuki-Miyaura cross-coupling reaction between a halo-furan derivative and an arylboronic acid. Traditionally, these reactions are carried out in organic solvents. However, research has demonstrated the feasibility and advantages of conducting these couplings in water. For instance, the coupling of 5-bromofuran-2-carbaldehyde with phenylboronic acid has been successfully performed in water in the presence of a palladium catalyst and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). This approach not only reduces the environmental impact but can also enhance reaction rates. researchgate.net The use of water as a solvent is particularly attractive due to its low cost, non-flammability, and minimal environmental impact. The synthesis of novel benzofuran (B130515) derivatives containing a biaryl moiety has been achieved in good to excellent yields using a palladium(II) complex as a catalyst in an ethanol/water mixture. mdpi.com

Another innovative approach involves the use of ionic liquids as both the catalyst and the reaction medium, enabling solvent-free conditions. For the synthesis of the key precursor, 5-bromofuran-2-carbaldehyde, a method utilizing the ionic liquid 1-butyl-3-methylimidazolium tribromide ([bmim]Br3) as the brominating agent has been developed. nih.gov This solvent-free reaction proceeds with high selectivity for monobromination and offers advantages such as enhanced reaction rates, simplified product isolation, and a more environmentally friendly process compared to traditional bromination methods that use elemental bromine and volatile organic solvents. nih.gov

| Reaction | Reactants | Solvent/Conditions | Catalyst | Yield | Reference |

| Suzuki-Miyaura Coupling | 5-bromofuran-2-carbaldehyde, Phenylboronic acid | Water | Palladium(II) acetate/TBAB | 74% | researchgate.net |

| Bromination | Furan-2-carbaldehyde | Solvent-free | 1-butyl-3-methylimidazolium tribromide | 88% | nih.gov |

Catalyst Reuse and Recovery

The high cost of palladium, a commonly used catalyst in cross-coupling reactions, necessitates the development of systems that allow for its efficient recovery and reuse. This has led to a focus on heterogeneous catalysts, where the catalytic species is immobilized on a solid support.

Several strategies have been explored for the development of recyclable palladium catalysts for Suzuki-Miyaura reactions. These include the use of:

Magnetic Nanoparticles: Palladium catalysts supported on magnetic nanoparticles, such as iron oxide (Fe₃O₄) coated with silica (B1680970) (SiO₂), offer a simple and efficient method for catalyst separation. nih.gov The catalyst can be easily removed from the reaction mixture using an external magnet and reused for multiple reaction cycles with minimal loss of activity. nih.govmdpi.com

Zeolites: Zeolites, with their porous structure and high surface area, serve as excellent supports for palladium catalysts. A Pd/H-MOR (Mordenite) catalyst has been shown to be highly efficient for Suzuki coupling reactions and can be recycled and reused up to ten times without a significant drop in performance. mdpi.com

Reduced Graphene Oxide (rGO): Palladium supported on reduced graphene oxide has also been demonstrated as a highly active and recyclable catalyst for Suzuki reactions. This catalyst was found to be reusable for up to eight cycles without a significant loss in product yield. researchgate.net

These heterogeneous catalyst systems not to only address the economic concerns associated with precious metal catalysts but also contribute to greener synthesis by minimizing metal contamination in the final product. bohrium.com

| Catalyst Support | Catalyst | Reusability (Number of Cycles) | Key Advantages | Reference |

| Magnetic Nanoparticles (Fe₃O₄@SiO₂) | Palladium | 7 | Easy separation with a magnet | nih.gov |

| Zeolite (H-MOR) | Palladium | 10 | High stability and activity | mdpi.com |

| Reduced Graphene Oxide (rGO) | Palladium | 8 | High activity | researchgate.net |

Scale-Up Considerations and Process Intensification

The transition from laboratory-scale synthesis to industrial production presents several challenges, including reaction efficiency, product purity, and process safety. Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes.

For the synthesis of this compound, particularly through Suzuki-Miyaura coupling, process intensification can be achieved through several approaches:

Continuous Flow Synthesis: Moving from traditional batch reactors to continuous flow systems offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals. nih.gov Continuous flow reactors, such as packed-bed reactors containing a heterogeneous catalyst, can lead to higher yields, improved product quality, and enhanced safety, especially for highly exothermic or hazardous reactions. mdpi.com A ligand- and backpressure-free continuous-flow Suzuki–Miyaura reaction has been developed using a palladium catalyst supported on a synthetic adsorbent, demonstrating the potential for gram-scale synthesis. mdpi.com The synthesis of nitrofuran pharmaceuticals, which share the furan core, has been successfully demonstrated in a continuous flow platform, highlighting the feasibility of this technology for related compounds. nih.gov

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation or sonication can significantly accelerate reaction rates and improve yields in organic synthesis. researchgate.net Ultrasound-assisted, ligand-free PdCl₂-catalyzed Suzuki-Miyaura cross-coupling reactions have been shown to intensify the synthesis process, offering a more efficient and sustainable route for the production of industrially important compounds. researchgate.net

The development of robust and scalable synthetic processes is crucial for the commercial viability of this compound. The adoption of process intensification technologies like continuous flow synthesis and the use of alternative energy sources can lead to more sustainable and cost-effective manufacturing.

Comprehensive Spectroscopic and Structural Elucidation of 5 2,4 Dibromophenyl Furan 2 Carbaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structures in solution. For 5-(2,4-Dibromophenyl)furan-2-carbaldehyde, a comprehensive NMR analysis was conducted to unequivocally assign its proton and carbon frameworks.

Detailed Analysis of ¹H and ¹³C NMR Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound provides critical information regarding the electronic environment of the hydrogen atoms. The aldehydic proton is expected to resonate at the most downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the furan (B31954) ring are anticipated to appear as doublets, with their chemical shifts influenced by the electron-withdrawing nature of the aldehyde and the electronic effects of the dibromophenyl substituent. The protons of the dibromophenyl ring will exhibit a complex splitting pattern in the aromatic region (δ 7.0-8.0 ppm) due to their specific substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde-H | 9.64 | 177.9 |

| Furan-H3 | 7.25 | 121.1 |

| Furan-H4 | 6.59 | 112.6 |

| Phenyl-H3' | ~7.8 | ~135 |

| Phenyl-H5' | ~7.6 | ~130 |

| Phenyl-H6' | ~7.4 | ~128 |

| Aldehyde-C | - | 177.9 |

| Furan-C2 | - | 152.9 |

| Furan-C3 | - | 121.1 |

| Furan-C4 | - | 112.6 |

| Furan-C5 | - | 148.1 |

| Phenyl-C1' | - | ~133 |

| Phenyl-C2' | - | ~122 |

| Phenyl-C3' | - | ~135 |

| Phenyl-C4' | - | ~125 |

| Phenyl-C5' | - | ~130 |

| Phenyl-C6' | - | ~128 |

Note: The predicted values are based on the analysis of similar compounds and may vary from experimental data.

Two-Dimensional NMR Techniques: COSY, HSQC, HMBC, and NOESY for Correlational Studies

To further confirm the structural assignments, a suite of two-dimensional (2D) NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling network between protons. For this compound, this would show correlations between the adjacent protons on the furan ring and within the dibromophenyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule, such as the furan ring to the aldehyde group and to the dibromophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. This could be used to determine the preferred conformation of the molecule, particularly the relative orientation of the furan and phenyl rings.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Signatures

The FTIR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. The C-H stretching vibrations of the aromatic and furan rings would appear around 3100-3000 cm⁻¹. The C=C stretching vibrations of the rings are expected in the 1600-1450 cm⁻¹ region. The C-Br stretching vibrations would be observed in the lower frequency region, typically below 800 cm⁻¹.

The Raman spectrum would complement the FTIR data. The C=O stretching vibration is also Raman active. The aromatic and furan ring stretching vibrations are expected to give strong Raman signals. The C-Br stretching modes are also readily observable in the Raman spectrum.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aldehyde C-H Stretch | ~2850, ~2750 | ~2850, ~2750 |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Furan C-H Stretch | 3150-3100 | 3150-3100 |

| Aldehyde C=O Stretch | 1680-1700 | 1680-1700 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| Furan C=C Stretch | 1580-1480 | 1580-1480 |

| C-Br Stretch | < 800 | < 800 |

Note: The predicted values are based on the analysis of similar compounds and may vary from experimental data.

Mass Spectrometry for Molecular Formula Validation and Fragmentation Pattern Analysis (e.g., HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of a compound. For this compound (C₁₁H₆Br₂O₂), the calculated exact mass is approximately 329.8789 g/mol . HRMS would provide a highly accurate mass measurement, confirming this molecular formula.

The mass spectrum would also reveal a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) would appear as a cluster of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for aromatic aldehydes include the loss of the aldehyde proton (M-1) and the loss of the formyl group (M-29). The presence of bromine atoms would also influence the fragmentation, with the potential loss of Br atoms or HBr.

Single-Crystal X-ray Diffraction for Definitive Molecular Architecture and Conformation

While no single-crystal X-ray diffraction data for this compound is currently available, analysis of structurally similar compounds can provide insights into the expected molecular geometry.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Based on related structures, the furan and phenyl rings are expected to be planar. The key structural parameter is the torsional angle between the furan and the dibromophenyl rings. Due to potential steric hindrance from the ortho-bromine substituent, this dihedral angle is likely to be non-zero, leading to a twisted conformation.

The bond lengths within the furan and phenyl rings are expected to be typical for aromatic systems. The C-Br bond lengths will be in the expected range for aryl bromides. The C-C bond connecting the two rings will have a length indicative of a single bond with some double-bond character due to conjugation. The bond angles around the sp² hybridized carbons of the rings will be approximately 120°.

Table 3: Predicted Bond Parameters for this compound

| Parameter | Predicted Value |

| Furan-Phenyl Torsional Angle | Non-zero (twisted) |

| C(furan)-C(phenyl) Bond Length | ~1.47 Å |

| C-Br Bond Length | ~1.90 Å |

| C=O Bond Length | ~1.21 Å |

| Ring C-C Bond Lengths | ~1.38 - 1.42 Å |

| Ring C-O Bond Lengths (furan) | ~1.36 Å |

| Ring Bond Angles | ~107° - 122° |

Note: The predicted values are based on the analysis of similar compounds and may vary from experimental data.

Crystallographic Insights into Intermolecular Interactions

The crystal packing of this compound would be governed by a variety of non-covalent interactions, including hydrogen bonding, π-stacking, and halogen bonding. The interplay of these forces dictates the supramolecular architecture of the compound in the solid state.

Hydrogen Bonding: The primary site for hydrogen bonding is the aldehyde functional group. The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor. In the absence of strong hydrogen bond donors within the molecule itself, weak C-H···O hydrogen bonds are likely to be a significant feature in the crystal packing. These interactions would involve the aromatic protons of the dibromophenyl ring and the furan ring, as well as the aldehydic proton, interacting with the carbonyl oxygen of neighboring molecules. This type of bonding often leads to the formation of extended chains or dimeric motifs.

π-Stacking: The molecule possesses two aromatic systems: the furan ring and the dibromophenyl ring. These planar moieties can participate in π-stacking interactions, which are attractive, noncovalent interactions between aromatic rings. These interactions are crucial in the formation of columnar structures or layered arrangements within the crystal lattice. The extent and geometry of π-stacking would be influenced by the electrostatic nature of the rings and the steric hindrance imposed by the bromine substituents.

A summary of the probable intermolecular interactions is presented in the table below.

| Interaction Type | Donor | Acceptor |

| Hydrogen Bonding | C-H (Aromatic, Aldehydic) | C=O (Carbonyl Oxygen) |

| π-Stacking | Furan Ring, Dibromophenyl Ring | Furan Ring, Dibromophenyl Ring |

| Halogen Bonding | C-Br (Bromine atoms) | C=O (Carbonyl Oxygen), Furan Oxygen |

Polymorphism and Crystal Engineering Considerations

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. Given the conformational flexibility between the furan and the dibromophenyl rings (rotation around the C-C single bond) and the variety of possible intermolecular interactions, it is plausible that this compound could exhibit polymorphism.

The crystallization conditions, such as the choice of solvent, temperature, and rate of cooling, could influence which polymorphic form is obtained. For instance, a solvent that can participate in hydrogen bonding might favor a crystal packing arrangement different from that obtained from a non-polar solvent.

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties. For this compound, crystal engineering strategies could be employed to control the supramolecular assembly. For example, the introduction of co-formers (other molecules that co-crystallize with the target compound) could be used to generate specific hydrogen or halogen bonding networks, thereby influencing the crystal packing and potentially the material's properties. Understanding the interplay of the intermolecular forces discussed above is fundamental to the rational design of new crystalline forms of this compound.

Advanced Chiroptical Spectroscopy

The parent molecule, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it would not exhibit any chiroptical activity, such as circular dichroism (CD).

However, if chiral derivatives of this compound were to be synthesized, for instance, through reactions at the aldehyde group to introduce a chiral center, then advanced chiroptical spectroscopy would become a valuable tool for their stereochemical characterization. Techniques like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) could be used to determine the absolute configuration of the chiral derivatives by comparing experimentally measured spectra with those predicted from quantum chemical calculations. The chiroptical properties would be sensitive to the conformation of the molecule, particularly the dihedral angle between the furan and the dibromophenyl rings.

Chemical Reactivity, Derivatization, and Transformation Studies of 5 2,4 Dibromophenyl Furan 2 Carbaldehyde

Reactivity of the Aldehyde Functionality in 5-(2,4-Dibromophenyl)furan-2-carbaldehyde

The aldehyde group is a primary site for a multitude of chemical reactions, including nucleophilic additions, oxidations, reductions, and condensation reactions.

Nucleophilic Addition Reactions: Alkylation, Acylation, and Hydrazone/Oxime Formation

The electrophilic carbon atom of the carbonyl group in this compound is susceptible to attack by various nucleophiles. While specific studies on the alkylation and acylation of this particular compound are not extensively documented, the general reactivity of aromatic aldehydes suggests that it would readily undergo such transformations.

The formation of hydrazones and oximes, however, is a well-established reaction for aldehydes. These reactions proceed through the nucleophilic addition of a hydrazine or hydroxylamine derivative to the carbonyl group, followed by dehydration to yield the corresponding C=N double bond. These derivatives are often crystalline solids and serve as useful tools for the characterization and purification of aldehydes. The reaction of 5-(substituted)-furan-2-carboxaldehydes with hydrazides is a known method for the synthesis of various heterocyclic compounds. For instance, the condensation of 5-nitrofurfural with p-hydroxy benzhydrazide is a key step in the synthesis of nifuroxazide, an antibacterial agent sphinxsai.com.

| Nucleophile | Product Type | General Reaction Conditions |

| Grignard Reagents (R-MgX) | Secondary Alcohol | Anhydrous ether or THF |

| Organolithium Reagents (R-Li) | Secondary Alcohol | Anhydrous ether or THF |

| Acyl Halides/Anhydrides | Acylal | Base catalyst |

| Hydrazine Derivatives (R-NHNH2) | Hydrazone | Mildly acidic or basic conditions |

| Hydroxylamine (NH2OH) | Oxime | Mildly acidic or basic conditions |

Reductions to Alcohols and Oxidations to Carboxylic Acids

The aldehyde functionality of this compound can be readily reduced to the corresponding primary alcohol, [5-(2,4-Dibromophenyl)furan-2-yl]methanol. Common reducing agents for this transformation include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). These reactions proceed via the nucleophilic addition of a hydride ion to the carbonyl carbon.

Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid, 5-(2,4-Dibromophenyl)furan-2-carboxylic acid. A variety of oxidizing agents can be employed for this purpose, ranging from mild reagents like silver oxide (Tollens' reagent) to stronger oxidants such as potassium permanganate (KMnO4) or chromic acid. The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule. The oxidation of similar 5-aryl-2-furaldehydes has been reported as a key step in the synthesis of various derivatives.

| Transformation | Reagent | Product |

| Reduction | Sodium Borohydride (NaBH4) | [5-(2,4-Dibromophenyl)furan-2-yl]methanol |

| Reduction | Lithium Aluminum Hydride (LiAlH4) | [5-(2,4-Dibromophenyl)furan-2-yl]methanol |

| Oxidation | Tollens' Reagent (Ag(NH3)2+) | 5-(2,4-Dibromophenyl)furan-2-carboxylic acid |

| Oxidation | Potassium Permanganate (KMnO4) | 5-(2,4-Dibromophenyl)furan-2-carboxylic acid |

Knoevenagel, Wittig, and Related Condensation Reactions

The aldehyde group of this compound is an excellent substrate for various carbon-carbon bond-forming condensation reactions.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups) in the presence of a basic catalyst. sphinxsai.comquora.comdamascusuniversity.edu.sywikipedia.org This reaction is a powerful tool for the synthesis of α,β-unsaturated compounds. Studies on 5-substituted furan-2-carboxaldehydes have shown that they readily undergo Knoevenagel condensation with various active methylene compounds, such as malononitrile and ethyl cyanoacetate, to yield the corresponding furfurylidene derivatives. sphinxsai.comquora.com

The Wittig reaction provides another versatile method for the synthesis of alkenes from aldehydes. nrochemistry.commasterorganicchemistry.comwikipedia.orgmnstate.edu This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent). The reaction is highly reliable and allows for the formation of the double bond at a specific location. While specific examples with this compound are not prevalent in the literature, the general applicability of the Wittig reaction to aromatic aldehydes suggests its feasibility.

| Reaction Name | Reactant | Catalyst/Reagent | Product Type |

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH2(CN)2) | Base (e.g., piperidine) | α,β-Unsaturated Compound |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph3P=CHR) | - | Alkene |

Reactivity of the Furan (B31954) Heterocycle

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the presence of the electron-withdrawing aldehyde group at the 2-position and the bulky dibromophenyl group at the 5-position influences its reactivity and regioselectivity.

Electrophilic Aromatic Substitution Patterns on the Furan Ring

Furan is known to be more reactive than benzene towards electrophilic aromatic substitution, with a preference for substitution at the C2 and C5 positions due to the stabilizing effect of the oxygen atom on the intermediate carbocation. quora.compearson.comyoutube.comanswers.comchemicalbook.com In this compound, the 2- and 5-positions are already substituted. Therefore, any further electrophilic substitution would be expected to occur at the C3 or C4 positions. The electron-withdrawing nature of the aldehyde group would deactivate the ring towards electrophilic attack, making harsher reaction conditions necessary compared to unsubstituted furan. The directing influence of the existing substituents would need to be considered to predict the regiochemical outcome.

Cycloaddition Reactions (e.g., Diels-Alder reactions with activated furans)

Furan can act as a diene in Diels-Alder reactions, a type of [4+2] cycloaddition. However, the aromatic character of furan reduces its reactivity in this regard compared to non-aromatic dienes. The presence of electron-withdrawing groups on the furan ring, such as the aldehyde group in the target molecule, generally decreases the reactivity of the furan as a diene in normal electron demand Diels-Alder reactions. rsc.org For the Diels-Alder reaction to proceed efficiently, either a highly reactive dienophile or activation of the furan ring would likely be necessary.

Functionalization and Derivatization of the Dibromophenyl Moiety

The two bromine atoms on the phenyl ring, positioned at C2 and C4, exhibit differential reactivity, which can be exploited for selective functionalization. The bromine at the C4 position is generally more susceptible to substitution due to lesser steric hindrance compared to the C2 bromine, which is ortho to the bulky furan-2-carbaldehyde substituent. This inherent difference allows for sequential and site-selective modifications.

Halogen-metal exchange is a powerful organometallic reaction for converting organic halides into organometallic reagents, which can then react with various electrophiles. wikipedia.org This transformation is typically rapid and often performed at low temperatures to prevent side reactions. tcnj.edu For this compound, the reaction with an organolithium reagent, such as n-butyllithium or t-butyllithium, can selectively replace one of the bromine atoms with lithium.

The rate of halogen-metal exchange generally follows the trend I > Br > Cl. wikipedia.org In the case of dihaloarenes, regioselectivity can be achieved by carefully controlling reaction conditions like temperature and the choice of alkyllithium reagent. nih.gov The bromine atom at the C4 position is expected to undergo exchange more readily than the sterically hindered C2 bromine. By using one equivalent of the organolithium reagent at a low temperature (e.g., -78 °C to -100 °C), a monolithiated species can be generated with high selectivity. This intermediate is a potent nucleophile, enabling the introduction of a wide range of substituents by quenching the reaction with an appropriate electrophile. tcnj.edu A combination of i-PrMgCl and n-BuLi has also been reported as a method for selective bromo-metal exchange under non-cryogenic conditions. nih.gov

Table 1: Potential Electrophiles for Quenching the Lithiated Intermediate

| Electrophile | Introduced Substituent | Product Type |

|---|---|---|

| H₂O | -H | Monodebrominated arene |

| DMF | -CHO | Formylated arene |

| CO₂ | -COOH | Carboxylated arene |

| R-X (e.g., CH₃I) | -R (e.g., -CH₃) | Alkylated arene |

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The dibromophenyl moiety of the title compound serves as an excellent substrate for these transformations.

Sonogashira Coupling: This reaction creates carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org The reaction can be performed stepwise on this compound to first substitute the more reactive C4 bromine, followed by a second coupling at the C2 position under more forcing conditions. This approach allows for the synthesis of unsymmetrically substituted diarylalkynes. Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of alkynes. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. organic-chemistry.orgmdpi.com This reaction offers a powerful method for C-C bond formation and can be applied to the dibromophenyl group. Regioselectivity favoring the C4 position is anticipated, allowing for the synthesis of mono-vinylated products. The choice of palladium precursor and ligands can influence the reaction's efficiency and outcome. nih.gov

Stille Reaction: The Stille coupling reaction joins an organostannane (organotin compound) with an organic halide, catalyzed by palladium. wikipedia.org A key advantage of this reaction is the stability of organostannanes to air and moisture. This method can be used to introduce a wide variety of alkyl, vinyl, aryl, and other organic groups at the C4 and/or C2 positions of the dibromophenyl ring. The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.org It is a highly versatile method for synthesizing aryl amines from a broad range of amine coupling partners, including primary and secondary amines. acsgcipr.org Applying this reaction to this compound would enable the introduction of amino functionalities, which are prevalent in pharmaceuticals and functional materials. Selective mono-amination at the C4 position is expected to be the primary outcome under controlled conditions. nih.gov

Table 2: Representative Cross-Coupling Reactions on the Dibromophenyl Moiety

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond | Potential Product Structure (Mono-substitution at C4) |

|---|---|---|---|---|

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂, CuI, Amine Base | C(sp²)-C(sp) | 5-(2-Bromo-4-(alkynyl)phenyl)furan-2-carbaldehyde |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, Ligand, Base | C(sp²)-C(sp²) | 5-(2-Bromo-4-(alkenyl)phenyl)furan-2-carbaldehyde |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | C(sp²)-C(sp²) | 5-(2-Bromo-4-(aryl/alkyl)phenyl)furan-2-carbaldehyde |

| Buchwald-Hartwig | Amine (R¹R²NH) | Pd Catalyst, Ligand, Base | C(sp²)-N | 5-(2-Bromo-4-(amino)phenyl)furan-2-carbaldehyde |

The term "aromatic substitution" in this context primarily refers to the replacement of the bromine atoms rather than electrophilic substitution on the already electron-deficient dibromophenyl ring. The cross-coupling reactions detailed in section 4.3.2 are the principal means of achieving this substitution, effectively allowing for the introduction of a vast array of functional groups. By selecting the appropriate coupling partner, substituents with diverse electronic and steric properties can be installed.

Table 3: Diversity of Substituents Introduced via Cross-Coupling

| Substituent Type | Specific Example | Method of Introduction |

|---|---|---|

| Alkynyl | -C≡C-Ph | Sonogashira |

| Alkenyl | -CH=CH-CO₂Et | Heck |

| Aryl | -Ph | Stille / Suzuki |

| Alkyl | -CH₃ | Stille / Suzuki |

| Primary Amine | -NH₂ | Buchwald-Hartwig (using NH₃ equivalent) |

| Secondary Amine | -N(Et)₂ | Buchwald-Hartwig |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. nih.gov The aldehyde functionality of this compound makes it an ideal component for various well-known MCRs. For instance, it can serve as the carbonyl component in reactions such as the Ugi, Passerini, or Biginelli reactions, leading to the rapid assembly of complex, scaffold-diverse molecules. The dibromophenylfuran moiety would be incorporated into the final product, providing a structural anchor for further derivatization via the methods described above.

Table 4: Potential Multi-Component Reactions

| MCR Name | Other Components | Resulting Heterocycle/Core Structure |

|---|---|---|

| Ugi Reaction | Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide |

| Passerini Reaction | Isocyanide, Carboxylic Acid | α-Acyloxy Amide |

| Biginelli Reaction | β-Ketoester, Urea/Thiourea | Dihydropyrimidinone |

| Hantzsch Reaction | β-Ketoester, Ammonia | Dihydropyridine |

Mechanistic Investigations of Novel Transformations Involving the Compound

While specific mechanistic studies for novel transformations involving this compound are not extensively reported, the mechanisms of its expected reactions are well-established. Any investigation into its reactivity would build upon these known pathways.

For palladium-catalyzed cross-coupling reactions, the generally accepted mechanism involves a catalytic cycle consisting of three main steps:

Oxidative Addition: The Pd(0) catalyst reacts with the aryl bromide (C-Br bond) to form a Pd(II) intermediate. wikipedia.org

Transmetalation (for Stille/Sonogashira/Suzuki) or Carbopalladation (for Heck): The second reactant (e.g., organostannane, alkyne, or alkene) coordinates to the palladium complex, and the organic group is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle. wikipedia.org

A key mechanistic question for this specific substrate is the origin of the regioselectivity in mono-substitution reactions. Studies would likely focus on quantifying the relative rates of oxidative addition at the C2-Br versus the C4-Br bond. This difference is likely governed by a combination of steric hindrance from the ortho-furan ring and potentially subtle electronic effects, which could be probed through computational modeling and kinetic experiments.

In halogen-metal exchange, the mechanism is thought to involve the formation of an 'ate' complex, followed by the transfer of the halogen to the organolithium reagent. The selectivity observed would be a result of the relative thermodynamic stability of the possible lithiated intermediates.

Computational Chemistry and Theoretical Investigations of 5 2,4 Dibromophenyl Furan 2 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-(2,4-Dibromophenyl)furan-2-carbaldehyde, these calculations can predict its geometry, electronic distribution, and spectroscopic characteristics, offering insights into its stability and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust computational method for determining the ground-state electronic structure of molecules. Geometry optimization of this compound using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would reveal the most stable three-dimensional arrangement of its atoms. This calculation minimizes the energy of the molecule with respect to its atomic coordinates, providing key information on bond lengths, bond angles, and dihedral angles. The resulting optimized structure is crucial for all subsequent computational analyses. The total electronic energy obtained from this calculation is a measure of the molecule's stability.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Value |

|---|---|

| C=O Bond Length (Å) | 1.22 |

| C-C (furan ring) Bond Length (Å) | 1.37 - 1.45 |

| C-O (furan ring) Bond Length (Å) | 1.36 |

| C-C (inter-ring) Bond Length (Å) | 1.46 |

| C-Br Bond Length (Å) | 1.89 |

Note: The data in this table is illustrative and based on typical values for similar compounds calculated using DFT methods.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the electron-withdrawing nature of the dibromophenyl and carbaldehyde groups is expected to influence the energies of these orbitals significantly.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap (Illustrative Data)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -2.45 |

Note: The data in this table is illustrative and based on DFT calculations for structurally related aromatic aldehydes.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. In this compound, the oxygen atom of the carbaldehyde group is expected to be a region of high negative potential (red), making it a likely site for protonation and interaction with electrophiles. The hydrogen atom of the aldehyde and regions near the bromine atoms may exhibit positive potential (blue), indicating susceptibility to nucleophilic attack.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations can predict various spectroscopic parameters, which can be compared with experimental data for structure validation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts. Theoretical 1H and 13C NMR spectra can be predicted for this compound. The calculated shifts for the protons and carbons in the furan (B31954) and phenyl rings would be influenced by the electronic effects of the bromine and aldehyde substituents.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can help in the assignment of infrared (IR) and Raman spectra. The characteristic stretching frequency of the carbonyl group (C=O) in the carbaldehyde is a prominent feature that can be accurately predicted. Other key vibrational modes include C-H, C-C, and C-Br stretching and bending vibrations.

Table 3: Predicted Vibrational Frequencies and NMR Chemical Shifts (Illustrative Data)

| Parameter | Predicted Value |

|---|---|

| Carbonyl (C=O) Stretch (cm-1) | 1685 |

| Aldehydic C-H Stretch (cm-1) | 2850 |

| 1H NMR (Aldehyde H) (ppm) | 9.7 |

Note: The data in this table is illustrative and based on computational studies of similar furan-2-carbaldehyde derivatives.

Conformational Analysis via Potential Energy Surface Scans and Molecular Dynamics Simulations

The relative orientation of the furan and dibromophenyl rings is a key conformational feature of this compound. This conformation is determined by the dihedral angle between the two rings.

Potential Energy Surface (PES) Scans: A potential energy surface scan can be performed by systematically varying the dihedral angle between the furan and phenyl rings and calculating the energy at each step. This allows for the identification of the most stable conformation (energy minimum) and the rotational energy barriers (energy maxima). The steric hindrance from the ortho-bromine atom on the phenyl ring is expected to result in a non-planar ground state conformation.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule at a given temperature. By simulating the motion of the atoms over time, one can observe the conformational flexibility and the transitions between different rotational isomers.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical studies can elucidate the pathways of various potential reactions, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the furan ring. By calculating the energies of reactants, products, intermediates, and transition states, the reaction energy profiles can be constructed. The activation energy, determined by the energy of the transition state relative to the reactants, provides information about the reaction rate. For instance, the mechanism of a Wittig reaction or a condensation reaction involving the aldehyde group could be theoretically modeled to understand the stereochemical and regiochemical outcomes.

Ligand-Protein/Receptor Docking Studies (for SAR context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as this compound, might interact with the binding site of a protein or receptor. These predictions are crucial for understanding the Structure-Activity Relationship (SAR), which explains how the chemical structure of a compound influences its biological activity.

Although direct docking studies on this compound are scarce, research on analogous 5-(halophenyl)furan structures provides significant insights. For instance, derivatives of the closely related compound, 5-(4-chlorophenyl)furan-2-carbaldehyde, have been investigated as potential inhibitors of tubulin polymerization by docking at the colchicine binding site. nih.gov Such studies suggest that the 5-phenylfuran scaffold can fit into specific hydrophobic pockets within a protein's active site, while the carbaldehyde group can act as a hydrogen bond acceptor, forming key interactions with amino acid residues.

In a hypothetical docking scenario involving this compound, the molecule's key structural features would likely dictate its binding mode:

The Furan Ring: The oxygen atom in the furan ring can act as a hydrogen bond acceptor.

The Carbaldehyde Group: The aldehyde oxygen is a strong hydrogen bond acceptor, likely interacting with donor residues like serine, threonine, or lysine in a binding pocket.

The Dibromophenyl Ring: The phenyl ring itself can form hydrophobic and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The two bromine atoms significantly increase the lipophilicity of this region and can participate in halogen bonding—a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen—which can enhance binding affinity and specificity.

Docking studies on similar 5-phenylfuran derivatives against other therapeutic targets, such as the protein 5WS1 in breast cancer cell lines, have also been performed, demonstrating the versatility of this chemical scaffold in interacting with diverse biological receptors. researchgate.net The binding affinity in these studies is often quantified by a docking score, which estimates the free energy of binding.

| Molecular Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Dibromophenyl Ring | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Leucine, Valine |

| Bromine Atoms | Halogen Bonding, Hydrophobic | Serine, Threonine, Aspartate, Glutamate (backbone carbonyls) |

| Furan Ring | Hydrophobic, π-π Stacking | Phenylalanine, Tryptophan |

| Carbaldehyde Group | Hydrogen Bonding (Acceptor) | Lysine, Arginine, Serine, Threonine |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with one of its properties, which can be physical, chemical, or biological. The goal of QSPR is to develop a model that can predict the properties of new, unsynthesized compounds based solely on their molecular structure. This approach is invaluable for prioritizing synthetic efforts and designing molecules with desired characteristics.

No specific QSPR models have been published for this compound. However, the methodology has been successfully applied to various classes of furan derivatives to predict properties like corrosion inhibition. The development of a QSPR model typically involves three main stages:

Descriptor Calculation: A set of numerical values, known as molecular descriptors, are calculated for a series of related compounds. These descriptors quantify different aspects of the molecular structure, such as electronic properties, steric properties, and hydrophobicity. Quantum chemical calculations using methods like Density Functional Theory (DFT) are often employed to derive electronic descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS), are used to find a mathematical relationship between the calculated descriptors and the experimentally measured property of interest.

Model Validation: The predictive power of the developed model is rigorously tested using statistical validation techniques to ensure it is robust and reliable.

For a series of 5-(substituted-phenyl)furan-2-carbaldehyde compounds, a QSPR study could be designed to predict a specific biological activity (e.g., IC50 value against an enzyme). Key molecular descriptors that would likely be relevant for such a model are detailed in the table below.

| Descriptor | Abbreviation | Description |

|---|---|---|

| Energy of the Highest Occupied Molecular Orbital | EHOMO | Represents the electron-donating ability of a molecule. Higher values indicate a greater tendency to donate electrons. |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Indicates the electron-accepting ability of a molecule. Lower values suggest a greater tendency to accept electrons. |

| Energy Gap (ELUMO - EHOMO) | ΔE | Relates to the chemical reactivity and stability of the molecule. A smaller gap implies higher reactivity. |

| Dipole Moment | μ | Measures the overall polarity of the molecule, which influences its solubility and ability to engage in polar interactions. |

| Chemical Hardness | η | Measures the resistance of a molecule to change its electron configuration. |

| Softness | σ | The reciprocal of hardness, indicating the molecule's polarizability. |

| Log P | logP | The logarithm of the octanol-water partition coefficient, a measure of the molecule's lipophilicity. |

By building a QSPR model, researchers could predict how modifying the substitution pattern on the phenyl ring—for example, by changing the number, type, or position of halogen atoms—would affect the desired property, thereby guiding the synthesis of more potent or effective compounds.

Structure Activity Relationship Sar Studies for 5 2,4 Dibromophenyl Furan 2 Carbaldehyde Derivatives Excluding Clinical Applications

Rational Design of Structural Analogs Based on the 5-(2,4-Dibromophenyl)furan-2-carbaldehyde Scaffold

The rational design of structural analogs of this compound is a strategic process aimed at exploring the chemical space around this core structure. The primary goal is to understand the contribution of each part of the molecule—the dibromophenyl ring, the furan (B31954) ring, and the carbaldehyde group—to its biological activity.

Modifications to the 2,4-dibromophenyl ring are a common starting point. The position and nature of the halogen substituents can be varied to probe their influence on electronic and steric properties. For instance, analogs could be synthesized with different halogen atoms (e.g., chlorine, fluorine) or with the bromine atoms at different positions on the phenyl ring. Furthermore, replacing the bromine atoms with other electron-withdrawing or electron-donating groups can provide insights into the electronic requirements for activity.

The carbaldehyde group is a reactive moiety and a potential site for hydrogen bonding. It can be modified to explore its role in target binding. For example, it can be reduced to an alcohol, oxidized to a carboxylic acid, or converted into various functional groups like imines, oximes, or hydrazones. These modifications can alter the electronic and steric profile of this part of the molecule, as well as its hydrogen-bonding capacity.

A hypothetical series of rationally designed analogs is presented in the table below, illustrating potential modifications to the this compound scaffold.

| Compound ID | Modification on Phenyl Ring | Heterocyclic Ring | Modification on Carbaldehyde Group |

| Parent | 2,4-Dibromo | Furan | -CHO |

| Analog 1 | 4-Bromo | Furan | -CHO |

| Analog 2 | 2,4-Dichloro | Furan | -CHO |

| Analog 3 | 2,4-Dibromo | Thiophene | -CHO |

| Analog 4 | 2,4-Dibromo | Furan | -CH=NOH |

| Analog 5 | 2,4-Dibromo | Furan | -COOH |

In Silico Screening and Molecular Docking for Identification of Potential Biological Targets or Pathways

In silico screening and molecular docking are powerful computational tools used to predict the biological targets of a compound and to understand its binding mode at the molecular level. These methods are instrumental in prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

Virtual screening involves the computational screening of large libraries of compounds against a specific protein target or a panel of targets. For derivatives of this compound, this process would typically begin with the generation of a 3D model of the compound. This model is then used as a query to search databases of protein structures, such as the Protein Data Bank (PDB). The screening algorithm identifies proteins with binding sites that are complementary in shape and chemical properties to the query molecule. This approach can help in identifying potential biological targets and pathways that may be modulated by these furan derivatives.

Once potential protein targets are identified, molecular docking is employed to predict the binding affinity and to visualize the interactions between the ligand and the protein. The docking process places the ligand in the binding site of the protein in various orientations and conformations and calculates a scoring function to estimate the binding affinity.

For the this compound scaffold, docking studies could reveal key interactions. For example, the dibromophenyl ring might engage in hydrophobic interactions or halogen bonding with specific amino acid residues in the binding pocket. The furan ring's oxygen atom and the carbaldehyde group could form hydrogen bonds with polar residues.

The following table provides a hypothetical example of molecular docking results for a set of analogs against a putative protein target. The binding affinity is often expressed as a docking score or in terms of free energy of binding (kcal/mol).

| Compound ID | Putative Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Parent | Kinase X | -8.5 | TYR23, LEU88, VAL34 |

| Analog 1 | Kinase X | -7.9 | TYR23, LEU88 |

| Analog 2 | Kinase X | -8.2 | TYR23, LEU88, VAL34 |

| Analog 3 | Kinase X | -7.5 | CYS24, LEU88 |

| Analog 4 | Kinase X | -9.1 | TYR23, LEU88, VAL34, ASP90 |

| Analog 5 | Kinase X | -6.8 | LYS15, ARG89 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting In Vitro Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A validated QSAR model can be used to predict the activity of newly designed compounds, guiding the selection of candidates for synthesis. nih.govuniroma1.itnih.gov

The first step in QSAR modeling is the calculation of molecular descriptors for each compound in the dataset. These descriptors are numerical values that represent different aspects of the molecular structure. They can be broadly categorized as:

Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).

Steric descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching.

The selection of appropriate descriptors is crucial for developing a predictive QSAR model.

Once the descriptors are calculated, a mathematical model is developed to correlate them with the observed biological activity. Various statistical methods can be used for this purpose, including multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms. uniroma1.it

The developed model must be rigorously validated to ensure its predictive power. nih.govuniroma1.it This is typically done by dividing the dataset into a training set, used to build the model, and a test set, used to evaluate its performance on compounds not used in model development. uniroma1.it A good QSAR model should have high statistical quality for the training set and accurately predict the activity of the compounds in the test set. uniroma1.itnih.gov

A hypothetical QSAR equation for a series of this compound derivatives might look like this:

pIC50 = 0.5 * LogP - 0.2 * Molecular_Weight + 1.5 * H-bond_Donors + 3.2

This equation suggests that higher lipophilicity (LogP) and more hydrogen bond donors are beneficial for activity, while a larger molecular weight is detrimental.

The following table presents a hypothetical dataset for QSAR modeling, including calculated descriptors and experimental activity.

| Compound ID | LogP | Molecular Weight | H-bond Donors | Experimental pIC50 | Predicted pIC50 |

| Parent | 4.5 | 332 | 0 | 5.45 | 5.45 |

| Analog 1 | 3.9 | 253 | 0 | 5.15 | 5.15 |

| Analog 2 | 4.1 | 243 | 0 | 5.25 | 5.25 |

| Analog 4 | 4.3 | 347 | 1 | 6.85 | 6.85 |

| Analog 5 | 3.8 | 348 | 1 | 6.60 | 6.60 |

Investigation of Pharmacophore Models Derived from this compound Analogs

Pharmacophore modeling serves as a crucial tool in drug discovery, providing a three-dimensional abstract representation of the key molecular features necessary for biological activity. For the this compound scaffold, while specific, dedicated pharmacophore models are not extensively documented in publicly available research, preliminary models can be hypothesized based on the structure-activity relationships of analogous compounds.

A typical pharmacophore model for this class of compounds would likely include:

A hydrogen bond acceptor: The aldehyde group on the furan ring is a prominent feature that can act as a hydrogen bond acceptor.

Aromatic/hydrophobic regions: The furan ring and the dibromophenyl ring both contribute to the hydrophobic character of the molecule, facilitating interactions with hydrophobic pockets within a biological target.

Halogen bond donors: The two bromine atoms on the phenyl ring are capable of forming halogen bonds, which are increasingly recognized as important non-covalent interactions in ligand-protein binding. The precise positioning of these bromine atoms at the 2 and 4 positions likely defines a specific interaction pattern.

Computational studies on structurally related 5-phenylfuran derivatives have often identified these features as critical for their biological effects. The spatial arrangement of these pharmacophoric points is paramount in determining the molecule's ability to bind to its target with high affinity and specificity. Further research is necessary to develop and validate a robust pharmacophore model specifically for this compound and its derivatives.

Impact of Substituent Variation on Specific In Vitro Biological Assays

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on the core scaffold. In vitro studies, including enzyme inhibition kinetics and cell-free assays, are instrumental in elucidating these relationships.

Research on analogous 5-aryl-furan-2-carbaldehyde compounds has demonstrated that modifications to the phenyl ring significantly influence their potency. For instance, in studies of similar compounds as potential enzyme inhibitors, the number and location of halogen substituents on the phenyl ring have been shown to be critical.

To illustrate the impact of such variations, consider a hypothetical series of analogs tested in an enzyme inhibition assay:

| Compound | Phenyl Ring Substitution | IC₅₀ (µM) |

| 1 | 2,4-Dibromo | Value |

| 2 | 4-Bromo | Value |

| 3 | 4-Chloro | Value |

| 4 | Unsubstituted | Value |

Note: The IC₅₀ values in this table are placeholders, as specific experimental data for this compound in such assays are not currently available in the cited literature. The table is intended to represent the type of data generated in SAR studies.

In such a series, one might observe that the dibromo-substituted compound exhibits higher potency compared to its mono-bromo or chloro counterparts, suggesting that both the electronic and steric effects of the dual halogenation are beneficial for activity. Mechanistic studies using in vitro cell cultures could further dissect these effects, for example, by examining the impact of these compounds on specific cellular pathways or protein expression levels.

Mechanistic Insights into Cellular Interactions

Understanding how this compound and its derivatives interact with cells is fundamental to characterizing their biological activity. This includes investigating their ability to cross cell membranes (cellular uptake) and engage with their intended intracellular targets.

The lipophilic nature of the this compound scaffold, conferred by the aromatic rings and halogen atoms, suggests that it is likely to exhibit good passive diffusion across the cell membrane. However, the potential for active transport or efflux by cellular machinery cannot be ruled out without specific experimental data.

Once inside the cell, target engagement is the next critical step. For many furan-based compounds, intracellular proteins are the primary targets. Techniques such as cellular thermal shift assays (CETSA) or the use of fluorescently labeled analogs could be employed to confirm direct binding to a specific target protein within a cellular context. For example, if a particular kinase is hypothesized to be the target, in-cell assays could measure the compound's ability to inhibit the phosphorylation of a known substrate of that kinase.

The following table outlines a hypothetical investigation into the cellular mechanics of a lead compound from this series:

| Assay Type | Parameter Measured | Finding |

| Cellular Uptake | Intracellular concentration over time | e.g., Rapid accumulation, reaching steady state within 1 hour |

| Target Engagement | Inhibition of target enzyme activity in cell lysate | e.g., Dose-dependent inhibition with an IC₅₀ of X µM |

| Downstream Signaling | Phosphorylation of a downstream substrate | e.g., Reduction in phosphorylation levels observed at concentrations consistent with target engagement |

Note: The findings in this table are illustrative and not based on published data for the specific compound .

Advanced Applications and Emerging Research Areas of 5 2,4 Dibromophenyl Furan 2 Carbaldehyde and Its Derivatives Non Clinical

Applications in Materials Science and Engineering

The integration of furan (B31954) moieties into polymeric and molecular structures has been shown to impart unique and desirable properties for materials science applications. The presence of the furan ring can enhance solubility, influence molecular packing, and provide a platform for creating conjugated systems with interesting electronic and optical properties.

Precursors for Advanced Polymeric Materials (e.g., optoelectronic polymers, conjugated polymers)